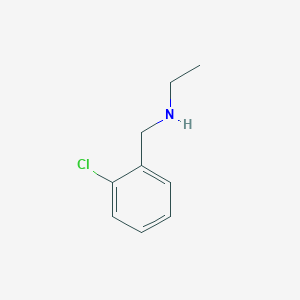

N-(2-chlorobenzyl)-N-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMNTOVGKJAROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405937 | |

| Record name | N-(2-chlorobenzyl)-N-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-61-2 | |

| Record name | N-(2-chlorobenzyl)-N-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-chlorophenyl)methyl](ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(2-chlorobenzyl)-N-ethylamine" basic properties

An In-depth Technical Guide to N-(2-chlorobenzyl)-N-ethylamine: Properties, Synthesis, and Analytical Characterization

Executive Summary

This compound is a secondary amine featuring a substituted benzyl group. While not extensively characterized in publicly accessible literature, its structure is of significant interest to researchers in medicinal chemistry and drug development. It serves as a key structural motif and potential intermediate in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of its fundamental properties, outlines a robust synthetic protocol, details expected analytical and spectroscopic characteristics, and discusses necessary safety precautions. The information is curated for an audience of researchers, scientists, and professionals in drug development, emphasizing the practical application of this compound as a chemical building block.

Introduction and Research Context

This compound, with CAS Number 62924-61-2, belongs to the class of N-benzylethylamines. The incorporation of a chlorine atom at the ortho-position of the benzyl ring significantly influences the molecule's steric and electronic properties. This substitution pattern is a key feature in several important pharmaceutical agents. For instance, the N-(2-chlorobenzyl) moiety is a critical component of the antiplatelet drugs Ticlopidine and Clopidogrel. In these drugs, the 2-chlorobenzyl group is attached to a tetrahydrothienopyridine core. The presence of this group is essential for their antithrombotic activity.[1][2]

Given this context, this compound is a valuable intermediate. It allows for the introduction of the N-ethyl-N-(2-chlorobenzyl) fragment into more complex molecular scaffolds. Its study provides a foundation for the synthesis of novel analogues and derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Basic Properties

The core physicochemical properties of this compound are summarized below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 62924-61-2 | [3] |

| Molecular Formula | C₉H₁₂ClN | [3] |

| Molecular Weight | 169.65 g/mol | [3][4] |

| Predicted Boiling Point | ~226.7 °C at 760 mmHg | [3] |

| Predicted Melting Point | 32.55 °C | [3] |

| Appearance | Colorless to light yellow liquid (predicted) | [5] |

| InChI Key | InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | [3] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via direct alkylation of ethylamine with 2-chlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile. An alternative and often higher-yielding approach is reductive amination, which involves the reaction of ethylamine with 2-chlorobenzaldehyde to form a Schiff base, followed by in-situ reduction.

Proposed Synthetic Protocol: Direct N-Alkylation

This protocol is adapted from general procedures for the synthesis of related secondary amines, such as the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.[6]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylamine (1.2 equivalents) dissolved in a suitable solvent such as toluene or ethanol.

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

Step 2: Reagent Addition

-

Slowly add 2-chlorobenzyl chloride (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, to the stirred ethylamine solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C.

Step 3: Reaction and Monitoring

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-chlorobenzyl chloride) is consumed.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (e.g., KCl).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining salts and excess ethylamine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Definitive analytical data requires experimental measurement. However, based on the molecular structure, the expected spectroscopic features can be reliably predicted. These predictions are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and 2-chlorobenzyl protons.

-

Ethyl Group: A triplet integrating to 3 protons (CH₃) around δ 1.1-1.3 ppm and a quartet integrating to 2 protons (CH₂) around δ 2.6-2.8 ppm.

-

Benzyl CH₂: A singlet integrating to 2 protons around δ 3.7-3.9 ppm.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.2-7.5 ppm) integrating to 4 protons. The ortho-chloro substitution will influence the chemical shifts, causing deshielding of adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 unique signals.

-

Ethyl Group: Two signals around δ 12-15 ppm (CH₃) and δ 45-50 ppm (CH₂).

-

Benzyl CH₂: A signal around δ 55-60 ppm.

-

Aromatic Carbons: Six distinct signals in the δ 125-140 ppm range. The carbon bearing the chlorine atom (C-Cl) would appear around δ 132-135 ppm, and the quaternary carbon to which the benzyl group is attached would be in a similar region.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information on the functional groups present.[7]

-

C-H stretch (sp³): 2850-3000 cm⁻¹ (medium to strong) from the ethyl and benzyl methylene groups.

-

C-H stretch (sp²): 3000-3100 cm⁻¹ (weak to medium) from the aromatic ring.

-

C=C stretch (aromatic): 1450-1600 cm⁻¹ (medium, multiple bands).

-

C-N stretch: 1020-1250 cm⁻¹ (medium).

-

C-Cl stretch: 650-800 cm⁻¹ (strong).

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z = 171 with approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation: The primary fragmentation pathway is expected to be benzylic cleavage, resulting in a prominent peak at m/z = 125 (the 2-chlorobenzyl cation, [C₇H₆Cl]⁺). Another significant fragment would correspond to the loss of an ethyl group, leading to a peak at m/z = 140.

Proposed Analytical Workflow

For purity assessment and quantification, a validated chromatographic method is essential. Both GC-MS and LC-MS/MS are suitable techniques.[8][9]

Caption: A typical analytical workflow for purity and quantification.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]

Conclusion

This compound is a valuable, albeit under-characterized, chemical intermediate. Its structural relationship to key pharmaceutical agents makes it a compound of high interest for synthetic and medicinal chemists. This guide provides a foundational framework for its safe synthesis, handling, and characterization. The proposed protocols and predicted analytical data offer a robust starting point for researchers aiming to utilize this building block in the development of novel chemical entities. Further experimental validation of its physicochemical and toxicological properties is warranted to expand its application in scientific research.

References

-

TDS. 456882 N-(2-Chlorobenzyl)-2-(2-thienyl)ethylamine Hydrochloride CAS: 60612-23-9. Available from: [Link]

-

PrepChem.com. Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Available from: [Link]

- Sciencelab.com Inc. Material Safety Data Sheet.

- Google Patents. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.

-

AMI-CON. SAFETY DATA SHEET. Available from: [Link]

-

PrepChem.com. Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Available from: [Link]

-

SpectraBase. N-Ethyl-bis-(2-chlorobenzyl)amine. Available from: [Link]

-

SpectraBase. N-(2-Chlorobenzyl)-N-methylamine, N-acetyl-. Available from: [Link]

-

PubChem. 2-Chlorobenzylamine. Available from: [Link]

-

Rose-Hulman Institute of Technology. Chem 117 Reference Spectra Spring 2011. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chlorobenzylamine. Available from: [Link]

-

Wikipedia. Ethylamine. Available from: [Link]

-

IndiaMART. Manufacturing Process. Available from: [Link]

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available from: [Link]

-

PubChem. N-Ethyl-4-chlorobenzylamine. Available from: [Link]

-

PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]

-

National Institute of Standards and Technology. Ethylamine - the NIST WebBook. Available from: [Link]

-

FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Available from: [Link]

-

PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

-

Veeprho. N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide. Available from: [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]

-

ResearchGate. (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Available from: [Link]

Sources

- 1. dev.usbio.net [dev.usbio.net]

- 2. N-(2-CHLOROBENZYL)-2-(2-THIENYL)ETHYLAMINE HYDROCHLORIDE | 60612-23-9 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. N-Ethyl-4-chlorobenzylamine | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-CHLOROBENZYL)-N-METHYLAMINE | 94-64-4 [chemicalbook.com]

- 6. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine - Google Patents [patents.google.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. N(O-Chlorobenzyl)Methylamine Supplier China | Properties, Uses & Safety Data | Buy High Purity N-(O-Chlorobenzyl)Methylamine Online [nj-finechem.com]

"N-(2-chlorobenzyl)-N-ethylamine" molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chlorobenzyl)-N-ethylamine is a secondary amine of interest within synthetic and medicinal chemistry. Its structure, featuring a substituted benzyl group, makes it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of its fundamental chemical properties, a proposed synthetic pathway, and an exploration of its potential applications based on the activities of structurally related compounds. While specific experimental and biological data for this compound are not extensively documented in publicly available literature, this paper serves as a foundational resource for researchers investigating this and similar chemical entities.

Core Chemical Identity

The fundamental identifiers for this compound are crucial for accurate sourcing, registration, and experimental design.

| Property | Value | Source |

| IUPAC Name | N-(2-chlorobenzyl)ethanamine | N/A |

| CAS Number | 62924-61-2 | |

| Molecular Formula | C₉H₁₂ClN | N/A |

| Molecular Weight | 169.65 g/mol | N/A |

| Canonical SMILES | CCNCC1=CC=CC=C1Cl | N/A |

Physicochemical Properties (Predicted)

While experimentally determined data are sparse, computational predictions provide valuable insights into the physical characteristics of this compound.

| Property | Predicted Value |

| Boiling Point | ~226.7 °C at 760 mmHg |

| Melting Point | ~32.55 °C |

Note: These values are based on computational models and should be confirmed through empirical testing.

Proposed Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines such as this compound is reductive amination. This two-step, one-pot process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding amine.

The proposed synthesis for this compound would involve the reaction of 2-chlorobenzaldehyde with ethylamine to form the intermediate N-(2-chlorobenzylidene)ethanamine. This imine is then reduced in situ to the final product.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure for reductive amination and should be optimized for the specific synthesis of this compound.

Materials:

-

2-chlorobenzaldehyde

-

Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Glacial acetic acid (optional, as a catalyst)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde and dissolve it in the chosen anhydrous solvent.

-

Amine Addition: Add ethylamine solution to the flask. If using ethylamine hydrochloride, a base such as triethylamine may be required to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add the reducing agent in portions. Caution: Some reducing agents may react vigorously with protic solvents.

-

Reaction Monitoring and Quenching: Allow the reaction to proceed to completion, monitoring by TLC or GC-MS. Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is milder and more selective for the imine over the aldehyde, reducing the likelihood of side reactions. Sodium borohydride is a more cost-effective but also more reactive alternative.

-

Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants and the nature of the reducing agent. Protic solvents like methanol can be used with sodium borohydride, while aprotic solvents like dichloromethane are often used with sodium triacetoxyborohydride.

-

pH Control: The formation of the imine is typically favored under slightly acidic conditions, which is why a catalytic amount of acetic acid is sometimes added. However, the stability of the reducing agent must also be considered, as some are sensitive to acidic pH.

Caption: Proposed workflow for the synthesis of this compound via reductive amination.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented, its structural motifs are present in a variety of biologically active compounds. The 2-chlorobenzyl group is a feature in several approved drugs and investigational compounds. For instance, related structures have been investigated for their potential as antithrombotic agents and have been identified as impurities in active pharmaceutical ingredients like Ticlopidine.[1]

Furthermore, derivatives of chlorobenzylamines have been explored for a range of therapeutic applications, including:

-

Anticancer Agents: Novel quinolone derivatives incorporating a chlorobenzyl moiety have demonstrated cytotoxic potential against human breast tumor cell lines.[2]

-

Antimicrobial and Antiprotozoal Activity: Hydrazone derivatives containing a 2-chlorobenzylidene group have shown promising activity against Entamoeba histolytica.[3]

-

Antibacterial Agents: Azetidinone and other heterocyclic structures synthesized from chlorobenzyl-containing precursors have been screened for antibacterial activity.[4][5]

These examples suggest that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents. Its secondary amine functionality provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules in drug discovery programs.

Safety and Handling

Based on supplier safety data, this compound is classified as a hazardous substance.

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P354+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers and laboratory personnel must consult the full Safety Data Sheet (SDS) before handling this compound and should use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided its core chemical identifiers, predicted physicochemical properties, and a detailed, logical framework for its synthesis via reductive amination. While direct experimental and biological data remain to be broadly published, the analysis of structurally related compounds indicates promising avenues for future research, particularly in the development of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

PrepChem. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from [Link]

- Google Patents. (n.d.). FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.

-

LabNovo. (n.d.). CAS 62924-61-2 MFCD00045174-N-(2-Chloroethyl)-benzylamine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Ethyl-bis-(2-chlorobenzyl)amine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-Chlorobenzyl)-N-methylamine, N-acetyl-. Retrieved from [Link]

-

Manufacturing Process. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

-

AccelaChem. (n.d.). 64730-34-3,4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline. Retrieved from [Link]

-

Mohammadhosseini, N., et al. (2016). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. PubMed Central. Retrieved from [Link]

-

Amir, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. Retrieved from [Link]

-

Kumar, D., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. Retrieved from [Link]

-

Hu, W. J. (2024). Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. Retrieved from [Link]

-

Bucha, M., et al. (2018). A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). ResearchGate. Retrieved from [Link]

-

Kumar, S., et al. (2015). Synthesis of multi ring-fused imidazo [1,2- a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. PubMed. Retrieved from [Link]

Sources

- 1. N-(2-CHLOROBENZYL)-2-(2-THIENYL)ETHYLAMINE HYDROCHLORIDE | 60612-23-9 [chemicalbook.com]

- 2. Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"N-(2-chlorobenzyl)-N-ethylamine" synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of N-(2-chlorobenzyl)-N-ethylamine

Introduction

This compound is a secondary amine that serves as a valuable building block and intermediate in organic synthesis. Its structure, featuring a substituted benzyl group and an ethylamino moiety, makes it a precursor for more complex molecules, particularly within the scope of medicinal chemistry and materials science. The strategic placement of the chlorine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, enhancing its synthetic utility.

This guide provides a comprehensive overview of the primary synthetic pathways for preparing this compound. As a senior application scientist, the focus will be on the underlying chemical principles, the rationale behind procedural choices, and detailed, reproducible protocols for two core methodologies: Reductive Amination and Nucleophilic Substitution (Direct N-Alkylation).

Pathway 1: Reductive Amination

Reductive amination is a highly efficient and widely employed method for synthesizing amines.[1] This process converts a carbonyl group into an amine through an intermediate imine in a single reaction vessel.[1][2] It is favored for its operational simplicity, high yields, and the generation of fewer by-products compared to direct alkylation.

Principle and Mechanism

The reaction proceeds in two distinct, sequential steps within the same pot:

-

Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-ethyl-1-(2-chlorophenyl)methanimine (an imine or Schiff base). This equilibrium is often driven forward by removing water or, more commonly, by the immediate consumption of the imine in the next step. A mild acid catalyst can be used to accelerate this stage.[3]

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde, ensuring high selectivity.[2]

This tandem approach is a cornerstone of modern amine synthesis due to its elegance and efficiency.

Experimental Protocol

This protocol employs sodium borohydride, a cost-effective and readily available reducing agent.[2]

Materials:

-

2-chlorobenzaldehyde

-

Ethylamine (as a solution, e.g., 70% in water or 2M in THF/Methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (solvent)

-

Glacial acetic acid (catalyst)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzaldehyde (1.0 eq) in methanol.

-

Add ethylamine solution (1.1-1.5 eq) to the flask.

-

Add a few drops of glacial acetic acid to catalyze imine formation.[3] Stir the mixture at room temperature for 30-60 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirring solution. Control the addition to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC).

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product via vacuum distillation or column chromatography as needed.

Data Summary

| Reagent/Parameter | Molar Ratio (Typical) | Function | Key Consideration |

| 2-Chlorobenzaldehyde | 1.0 | Electrophile | Purity is crucial for high yield. |

| Ethylamine | 1.1 - 1.5 | Nucleophile | A slight excess drives imine formation. |

| Sodium Borohydride | 1.5 - 2.0 | Reducing Agent | Must be added slowly at low temperatures. |

| Methanol | - | Solvent | Dissolves reactants and intermediates. |

| Acetic Acid | Catalytic | Acid Catalyst | Accelerates imine formation.[3] |

| Temperature | 0 °C to RT | Reaction Condition | Low temperature for reduction controls reactivity. |

Pathway 2: Nucleophilic Substitution (N-Alkylation)

Direct N-alkylation is a classical and straightforward approach to forming C-N bonds. It involves the reaction of an amine with an alkyl halide.

Principle and Mechanism

In this pathway, ethylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This results in a classic SN2 reaction, displacing the chloride ion and forming the desired secondary amine. A base is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting ethylamine, which would render it non-nucleophilic.

A significant challenge in this method is preventing over-alkylation. The product, this compound, is also a nucleophile and can react with another molecule of 2-chlorobenzyl chloride to form the undesired tertiary amine, N,N-bis(2-chlorobenzyl)ethylamine. This side reaction is typically suppressed by using a large excess of the initial amine (ethylamine).

Experimental Protocol

This protocol describes the reaction of ethylamine with 2-chlorobenzyl chloride in the presence of a base.[4]

Materials:

-

2-chlorobenzyl chloride

-

Ethylamine (as a solution or neat)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Ethanol or Toluene (solvent)

-

Ethyl acetate (for extraction)

-

Water

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge the flask with ethanol, a significant excess of ethylamine (3.0 eq or more to act as both reactant and base), and a powdered inorganic base like potassium carbonate (1.5 eq).

-

Slowly add 2-chlorobenzyl chloride (1.0 eq) to the stirring suspension. The reaction may be exothermic.

-

Heat the mixture to reflux (around 60-80 °C) and maintain for 4-8 hours.[4] Monitor the reaction's progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid cake with a small amount of ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess ethylamine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify via vacuum distillation.

Data Summary

| Reagent/Parameter | Molar Ratio (Typical) | Function | Key Consideration |

| 2-Chlorobenzyl Chloride | 1.0 | Electrophile/Alkylating Agent | The primary substrate. |

| Ethylamine | ≥ 3.0 | Nucleophile & Base | Large excess minimizes over-alkylation. |

| Potassium Carbonate | 1.5 | Base | Neutralizes generated HCl. |

| Ethanol | - | Solvent | Good solvent for reactants. |

| Temperature | 60 - 80 °C (Reflux) | Reaction Condition | Provides energy to overcome activation barrier. |

| Reaction Time | 4 - 8 hours | Reaction Condition | Duration depends on scale and temperature.[4] |

Comparison of Pathways and Conclusion

Both reductive amination and nucleophilic substitution are viable routes for the synthesis of this compound. The choice of method often depends on precursor availability, desired purity, and scalability.

-

Reductive Amination is generally the preferred method in a laboratory setting for its high selectivity and cleaner reaction profiles. It avoids the issue of over-alkylation that plagues direct N-alkylation, leading to easier purification and often higher yields of the desired secondary amine. The reaction conditions are typically mild.

-

Nucleophilic Substitution is a more direct and atom-economical approach if the over-alkylation can be effectively controlled. It is a robust reaction that can be suitable for large-scale industrial production, especially if unreacted ethylamine can be easily recovered and recycled.

For researchers and drug development professionals, understanding both pathways provides flexibility in synthetic design. The reductive amination route offers a more controlled and predictable outcome, which is often critical in the synthesis of pharmaceutical intermediates where purity is paramount.

References

-

PrepChem.com. Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Available from: [Link]

- Google Patents. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.

-

PrepChem.com. Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Available from: [Link]

-

Manufacturing Process Document. BIS (2-Chloro Ethyl Amine) Hydrochloride Manufacturing Process. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chlorobenzylamine. Available from: [Link]

-

YouTube. Reductive Amination. Available from: [Link]

-

Chemistry LibreTexts. Reductive Amination. Available from: [Link]

-

Bartleby. Reductive amination of benzaldehyde with ethylamine. Available from: [Link]

- Google Patents. US5536877A - Preparation of arylbenzylamines.

-

PubMed Central - NIH. Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Available from: [Link]

- Google Patents. US2608584A - Preparation of n-alkyl arylamines.

- Google Patents. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

- Google Patents. EP1247799A2 - Process for the preparation of N-benzylamines.

-

ResearchGate. The reaction of 2‐aminobenzylamine and primary alcohols for the synthesis of quinazolines via the AD process. Available from: [Link]

-

PubChem. 2-Chlorobenzylamine. Available from: [Link]

Sources

An Investigational Guide to the Mechanism of Action of N-(2-chlorobenzyl)-N-ethylamine: A Hypothetical Monoamine Transporter Ligand

Abstract: N-(2-chlorobenzyl)-N-ethylamine is a synthetic compound with a structural framework suggestive of psychoactive potential. To date, its precise mechanism of action has not been extensively elucidated in publicly accessible literature. This guide puts forth a scientifically grounded, hypothetical mechanism centered on its potential interaction with monoamine transporters (MATs).[1] We provide a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to rigorously test this hypothesis. The protocols detailed herein are designed to be self-validating, offering a clear path from initial screening to in-depth characterization of this novel chemical entity.

Part 1: Foundational Hypothesis and Rationale

The molecular architecture of this compound, featuring a benzylamine core, bears a resemblance to known monoamine reuptake inhibitors. Monoamine transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1][2] Their inhibition is a well-established therapeutic strategy for a variety of neurological and psychiatric conditions.[3]

The presence of a 2-chloro substituent on the benzyl ring is of particular interest. Halogenation is a common medicinal chemistry strategy to modulate the potency, selectivity, and pharmacokinetic properties of ligands targeting monoamine transporters.[3] Based on these structural parallels, we hypothesize that this compound functions as an inhibitor of one or more monoamine transporters, thereby increasing the synaptic concentration of dopamine, norepinephrine, or serotonin.

The following investigational workflow is designed to systematically evaluate this hypothesis.

Part 2: Experimental Workflow for Mechanistic Elucidation

A tiered approach is recommended, beginning with broad screening and progressing to more specific and complex assays.

Tier 1: Primary Screening - Binding Affinity

The initial step is to determine if this compound physically interacts with the primary targets of interest: DAT, NET, and SERT. This is most efficiently achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assay

-

Preparation of Synaptosomal Membranes:

-

Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.

-

Wash the pellet and resuspend in an appropriate assay buffer.

-

-

Competitive Binding:

-

In a 96-well plate, combine the synaptosomal membrane preparation, a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound.

-

Incubate the plates to allow for competitive binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor).

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Data Presentation: Hypothetical Binding Affinity Data

| Target Transporter | Radioligand | Hypothetical Ki (nM) for this compound |

| DAT | [³H]WIN 35,428 | 50 |

| NET | [³H]Nisoxetine | 15 |

| SERT | [³H]Citalopram | 250 |

This hypothetical data suggests a preferential affinity for NET, followed by DAT, with weaker affinity for SERT.

Tier 2: Functional Characterization - Neurotransmitter Uptake Assay

Positive results in the binding assay necessitate functional validation. An uptake assay directly measures the ability of the compound to inhibit the transport of neurotransmitters into cells.

Protocol: Synaptosomal Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.

-

Uptake Inhibition:

-

Pre-incubate synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

Allow the uptake to proceed for a short, defined period.

-

Terminate the reaction by rapid filtration and washing.

-

-

Quantification:

-

Measure the radioactivity of the synaptosomes using a scintillation counter.

-

Calculate the percent inhibition of uptake at each concentration of the test compound.

-

Determine the IC50 for uptake inhibition.

-

Visualization: Proposed Experimental Workflow

Sources

A Comprehensive Technical Guide to the Solubility and Stability of N-(2-chlorobenzyl)-N-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed framework for characterizing the solubility and stability of the organic compound N-(2-chlorobenzyl)-N-ethylamine. Given the limited publicly available data on this specific molecule, this document serves as a practical roadmap for researchers, outlining the necessary experimental protocols and scientific rationale to generate this critical information. Adherence to these methodologies will ensure the production of robust and reliable data suitable for research and drug development applications.

Introduction to this compound and the Imperative of Physicochemical Characterization

This compound is a substituted benzylamine derivative. The presence of a secondary amine group imparts basic properties, while the chlorobenzyl moiety introduces aromatic and halogen characteristics, influencing its overall physicochemical behavior. A thorough understanding of its solubility and stability is a prerequisite for any meaningful application, from chemical synthesis to pharmaceutical development.

-

Solubility data is fundamental for designing appropriate solvent systems for reactions, purification, formulation, and analytical method development. It governs the bioavailability of a potential drug substance and dictates the choice of excipients and delivery systems.

-

Stability testing provides crucial information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This is a critical component of regulatory submissions for pharmaceutical products and ensures the safety and efficacy of the final product.[3][4][5]

This guide will detail the systematic approaches to determining these key parameters.

Determining the Solubility Profile of this compound

A comprehensive solubility profile should be established across a range of aqueous and organic solvents. The following protocol outlines a standard procedure for determining the equilibrium solubility of the compound.

Experimental Protocol: Equilibrium Solubility Determination

This method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a compound in a given solvent.

Materials:

-

This compound

-

Calibrated analytical balance

-

A set of standard laboratory solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane, Hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C and 37 °C) on an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Calculate the solubility from the concentration of the saturated solution.

-

Visualizing the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Characteristics and Data Presentation

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: Likely to be low in neutral water due to the nonpolar chlorobenzyl group.

-

pH-Dependent Solubility: As a secondary amine, it will be protonated in acidic solutions, forming a more soluble salt. Therefore, solubility is expected to be significantly higher in acidic media (e.g., 0.1 M HCl) compared to neutral or basic solutions.

-

Organic Solubility: Expected to be soluble in a range of polar and non-polar organic solvents.

The determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| 0.1 M HCl | 25 | To be determined |

| 0.1 M NaOH | 25 | To be determined |

| PBS (pH 7.4) | 37 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| Hexane | 25 | To be determined |

Stability Assessment of this compound

Stability testing is crucial to understand the degradation pathways and to establish a re-test period or shelf life for the compound.[2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[3][4][5]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish stability-indicating analytical methods.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.[5]

Formal Stability Study Protocol (ICH Guidelines)

A formal stability study is conducted on at least one primary batch of the drug substance, stored in a container closure system that simulates the proposed packaging.[2][3]

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change at accelerated conditions)

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

Analytical Tests: A validated stability-indicating HPLC method should be used to monitor the following:

-

Appearance

-

Assay

-

Degradation products

Visualizing the Stability Testing Workflow

Caption: Workflow for Stability Assessment.

Predicted Stability Profile and Data Presentation

-

Hydrolytic Stability: The molecule is not expected to be highly susceptible to hydrolysis under neutral conditions. However, the stability might be affected at extreme pH and elevated temperatures.

-

Oxidative Stability: The amine group could be susceptible to oxidation.

-

Thermal Stability: The compound is likely to be stable at ambient temperatures, but degradation may occur at elevated temperatures.

-

Photostability: The aromatic ring suggests potential for photodegradation.

The results of the formal stability study should be tabulated as follows:

| Storage Condition | Timepoint | Appearance | Assay (%) | Total Impurities (%) |

| 25°C/60%RH | 0 Months | Initial | Initial | Initial |

| 3 Months | TBD | TBD | TBD | |

| ... | ... | ... | ... | |

| 40°C/75%RH | 0 Months | Initial | Initial | Initial |

| 3 Months | TBD | TBD | TBD | |

| 6 Months | TBD | TBD | TBD |

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. The generation of this data is a critical first step in the evaluation of this compound for any research or development application. The experimental protocols outlined herein are based on established scientific principles and regulatory guidelines, ensuring the integrity and utility of the resulting data. Future work should focus on the characterization of any identified degradation products to further elucidate the stability profile of the molecule.

References

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

ICH guidelines for stability studies. SlideShare. [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Annex 10 - ICH. World Health Organization. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Web. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Web. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. scribd.com [scribd.com]

- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Navigating the Unknown: A Technical Safety and Handling Guide for N-(2-chlorobenzyl)-N-ethylamine

A word of caution to researchers, scientists, and drug development professionals: Comprehensive safety and handling data for N-(2-chlorobenzyl)-N-ethylamine is not publicly available. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds to provide a robust framework for its safe handling and use. It is imperative to treat this compound with the utmost caution, assuming it possesses the combined hazards of its relatives until specific data is established.

Compound Identification and Structural Analogs

To ensure a comprehensive understanding of the potential risks, this guide references data from several structurally similar compounds. The primary analogs used for this assessment are:

-

N-(2-chlorobenzyl)-N-methylamine (CAS: 94-64-4): This is a very close structural analog, differing only by the substitution of an ethyl group with a methyl group.[1][2]

-

N-Benzylmethylamine (CAS: 103-67-3): This compound provides general insights into the hazards associated with the benzylamine class of molecules.[3][4]

-

2-Chlorobenzylamine: As the parent amine, this compound helps in understanding the risks associated with the chlorobenzyl functional group.[5]

-

Ethylamine: This provides information on the hazards of the ethylamine moiety.[6]

Table 1: Chemical Identifiers of this compound and its Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C9H12ClN | 169.65 |

| N-(2-chlorobenzyl)-N-methylamine | 94-64-4 | C8H10ClN | 155.62[1][2] |

| N-Benzylmethylamine | 103-67-3 | C8H11N | 121.18[4] |

| 2-Chlorobenzylamine | Not Available | C7H8ClN | 141.60 |

| Ethylamine | Not Available | C2H7N | 45.08 |

Hazard Identification and GHS Classification

Based on the profiles of its analogs, this compound is presumed to be a hazardous chemical.

Anticipated GHS Hazard Pictograms:

| Pictogram | GHS Code | Hazard Class |

| Corrosion | GHS05 | Skin Corrosion/Eye Damage |

| Exclamation Mark | GHS07 | Acute Toxicity (oral, dermal, inhalation), Skin Irritation, Eye Irritation, Skin Sensitization, Specific Target Organ Toxicity |

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[4]

-

H318: Causes serious eye damage.[1]

-

H332: Harmful if inhaled.[6]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

H335: May cause respiratory irritation.[1]

Summary of Potential Health Effects:

-

Eye Contact: Expected to cause severe irritation and potentially irreversible eye damage.[1][3]

-

Skin Contact: Anticipated to cause skin irritation or severe chemical burns.[1][3] As with many amines, there is a risk of skin sensitization upon repeated exposure.[3]

-

Ingestion: Likely to be harmful if ingested and may lead to burns of the gastrointestinal tract.[3]

-

Inhalation: Vapors are expected to be irritating to the mucous membranes and the upper respiratory tract, potentially causing severe irritation and burns.[3][5]

Emergency First-Aid Protocols

In the event of any exposure, immediate medical attention is paramount.

dot

Caption: General First-Aid Response Protocol.

Detailed First-Aid Procedures:

-

Inhalation: Immediately move the affected person to an area with fresh air. If breathing is labored, administer oxygen. If breathing ceases, begin artificial respiration. Seek immediate medical assistance.[3]

-

Skin Contact: Promptly flush the affected skin with large volumes of water for a minimum of 15 minutes. Simultaneously, remove any contaminated clothing and footwear.[3] It is crucial to seek immediate medical help.

-

Eye Contact: Immediately irrigate the eyes with a steady stream of water for at least 15 minutes, ensuring to lift the upper and lower eyelids periodically to clean beneath them.[3] Immediate medical attention is required.

-

Ingestion: Do not induce vomiting. If the individual is conscious and able to swallow, provide 2-4 glasses of water or milk. Never administer anything by mouth to an unconscious person.[3] Seek immediate medical care.

Fire-Fighting and Explosion Hazard Data

-

Extinguishing Media: Utilize water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3] In situations involving a fire from a leaking gas, do not attempt to extinguish the flames unless the leak can be safely stopped.[6]

-

Specific Hazards: This compound is expected to be a combustible liquid and vapor.[3] Upon combustion, it may release toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

-

Special Protective Equipment: Firefighters must be equipped with a self-contained breathing apparatus (SCBA) and full protective gear.[3] Use a water spray to cool containers that are exposed to fire.[3]

Accidental Release and Containment Procedures

dot

Caption: Chemical Spill Response Workflow.

Accidental Release Protocol:

-

Personal Precautions: All personnel should don the appropriate personal protective equipment as detailed in Section 7. Avoid inhaling any vapors, mists, or gases. Ensure the area is well-ventilated.[4]

-

Environmental Precautions: Take steps to prevent further leakage or spillage if it can be done safely. The chemical should not be allowed to enter drains or waterways.[4]

-

Containment and Cleanup: Absorb the spill using an inert material such as vermiculite, sand, or earth. The absorbed material should then be collected and placed into a suitable, labeled container for proper disposal.[3]

Guidelines for Safe Handling and Storage

-

Handling: Always wash hands and exposed skin thoroughly after handling.[3] Avoid all contact with eyes, skin, and clothing. Do not inhale vapors or mists.[4] Keep the compound away from any sources of ignition, and enforce a strict "no smoking" policy in the handling area.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[6] Keep away from incompatible substances, heat, and open flames.[3] The compound is potentially air-sensitive, so storage under an inert atmosphere may be advisable.[1]

Exposure Controls and Personal Protective Equipment

-

Engineering Controls: Laboratories and facilities where this chemical is stored or used must be equipped with an eyewash station and a safety shower.[3] A robust ventilation system is necessary to maintain airborne concentrations at a low level.[3]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3]

-

Skin Protection: Chemically resistant gloves should be worn to prevent skin contact.[3]

-

Respiratory Protection: In situations where airborne concentrations are likely to exceed established exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.

-

Physical and Chemical Properties

The following table provides a summary of the known physical and chemical properties of the analog compounds, which can serve as estimations for this compound.

Table 2: Physical and Chemical Properties of Analog Compounds

| Property | N-(2-chlorobenzyl)-N-methylamine | N-Benzylmethylamine |

| Appearance | Colorless to light yellow liquid[1] | Clear, colorless to pale yellow liquid[3] |

| Boiling Point | 225-226 °C[1] | Not Available |

| Density | 1.110 g/mL at 25 °C[1] | Not Available |

| Flash Point | 208 °F (97.8 °C)[1] | 77 °C (170.6 °F)[3] |

| Refractive Index | n20/D 1.5430[1] | Not Available |

| pKa | 9.01 ± 0.10 (Predicted)[1] | Not Available |

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under normal, recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

Toxicological Profile

While no specific toxicological data exists for this compound, based on its structural analogs, it should be considered harmful if swallowed or inhaled, and capable of causing severe burns to the skin, eyes, and respiratory system.[1][3][6]

Disposal Considerations

This chemical must be disposed of in strict accordance with all federal, state, and local environmental regulations. It is highly recommended to engage a licensed professional waste disposal company for its removal.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

-

Tecnoproject. (2023, February 20). Safety Data Sheet - Ethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Retrieved from [Link]

Sources

- 1. N-(2-CHLOROBENZYL)-N-METHYLAMINE | 94-64-4 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tecnoproject.com [tecnoproject.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

"N-(2-chlorobenzyl)-N-ethylamine" derivatives and analogues

An In-depth Technical Guide on N-(2-chlorobenzyl)-N-ethylamine: A Review of Available Scientific Literature and Historical Context

A Note to the Reader:

This document addresses the request for an in-depth technical guide on the compound N-(2-chlorobenzyl)-N-ethylamine . A comprehensive and exhaustive search of scientific databases, chemical literature, and historical records has been conducted to gather information on its synthesis, properties, biological activities, and research applications.

Following a thorough investigation, it has been determined that there is a notable absence of specific scientific literature pertaining to "this compound." The searches did not yield any publications detailing its synthesis, characterization, historical discovery, biological effects, or applications in research and development.

While information on related compounds, such as other N-substituted benzylamines and molecules containing the 2-chlorobenzyl moiety, is available, there is no direct data for the specific chemical entity of "this compound."

Implications for this Guide:

Given the lack of primary and secondary research data, it is not feasible to construct an in-depth technical guide on "this compound" that would meet the stringent requirements of scientific integrity, accuracy, and authoritative grounding. Any attempt to do so would be speculative and would not be based on verifiable, peer-reviewed information.

This document will, however, provide a contextual overview of the chemical class to which this compound belongs and outline general synthetic principles that could theoretically be applied to its formation. This is provided for informational purposes and to illustrate the general chemical landscape surrounding this compound.

Part 1: General Context of N-Substituted Benzylamines

N-substituted benzylamines are a significant class of organic compounds that are integral to medicinal chemistry and materials science.[1] Their structural framework, consisting of a benzyl group attached to a nitrogen atom with one or more substituents, allows for extensive chemical modification to achieve a wide array of biological activities.[1][2]

Derivatives of benzylamine have been investigated for a multitude of therapeutic applications, including their potential as antifungal[3], antibacterial[2], and anticancer agents. The specific nature and position of substituents on both the benzene ring and the nitrogen atom are critical in determining the pharmacological profile of these molecules.[4][5] For instance, the introduction of a chlorine atom onto the benzene ring can significantly alter the compound's physicochemical properties and, consequently, its biological activity.[6]

Part 2: Theoretical Synthesis of this compound

While no specific protocol for the synthesis of this compound has been found in the literature, a plausible synthetic route can be proposed based on well-established reactions for the synthesis of N-substituted benzylamines. The most common and direct method for preparing such compounds is through reductive amination or N-alkylation .[1]

Hypothetical Synthetic Pathway: Reductive Amination

Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-chlorobenzaldehyde with ethylamine.

Step 1: Imine Formation 2-chlorobenzaldehyde would react with ethylamine in a suitable solvent to form the intermediate N-(2-chlorobenzyl)ethan-1-imine.

Step 2: Reduction The imine intermediate would then be reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the final product, this compound.

A general workflow for this process is depicted below:

Caption: Hypothetical reductive amination for this compound synthesis.

Hypothetical Synthetic Pathway: N-Alkylation

Alternatively, this compound could theoretically be synthesized via the direct N-alkylation of ethylamine with 2-chlorobenzyl chloride.

In this one-step process, ethylamine would act as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride, leading to the displacement of the chloride ion and the formation of the desired product. A base is typically added to neutralize the hydrogen chloride formed during the reaction.

Caption: Hypothetical N-alkylation for this compound synthesis.

Part 3: Historical Context and Future Directions

The history of N-substituted benzylamines dates back to early investigations in organic chemistry, with many derivatives being synthesized and evaluated for various purposes over the past century.[7] However, as previously stated, the specific history of this compound remains undocumented in the accessible scientific record.

The absence of literature on this compound could be due to several factors. It may be that the compound has been synthesized but not published, or that its synthesis and properties did not yield results of significant scientific interest at the time.

For researchers and drug development professionals, the uncharted territory of this compound could present an opportunity. Should a research need for this specific molecule arise, the synthetic pathways outlined above provide a logical starting point for its preparation. Subsequent characterization and biological screening would be necessary to determine its physicochemical properties and potential applications.

References

Due to the lack of specific literature for "this compound," the references below pertain to the general class of N-substituted benzylamines and related synthetic methodologies and biological activities.

-

Bai, S., et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

-

MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. [Link]

-

ResearchGate. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. ResearchGate. [Link]

-

PubMed. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]

-

PubMed Central. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Eurochlor. (2004). Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. eurochlor.org [eurochlor.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Role of N-(2-chlorobenzyl)-N-ethylamine in Pharmaceutical Intermediate Synthesis

Abstract

N-(2-chlorobenzyl)-N-ethylamine is a secondary amine that serves as a versatile and crucial building block in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a reactive secondary amine and a sterically influential 2-chlorobenzyl group, makes it a key precursor for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis and application, with a focus on the preparation of intermediates for the thienopyridine class of antiplatelet agents. We present detailed, field-proven protocols, explain the chemical rationale behind experimental choices, and offer insights into process optimization for researchers in drug development and medicinal chemistry.

Introduction: The Significance of the N-(2-chlorobenzyl) Moiety

In the landscape of pharmaceutical synthesis, the selection of starting materials is paramount to achieving efficient, scalable, and high-purity production of active pharmaceutical ingredients (APIs). This compound emerges as a valuable synthon, primarily due to the strategic importance of the N-(2-chlorobenzyl) group in the architecture of several key drug molecules. This moiety is a cornerstone of the thienopyridine class of drugs, such as Ticlopidine and Clopidogrel, which are vital in treating and preventing thrombotic events.[1][]

The 2-chloro substitution on the benzyl ring is not merely a passive feature; it plays a critical role in the subsequent cyclization reactions required to form the core heterocyclic ring system of these drugs. Understanding the synthesis and reactivity of this compound provides researchers with the foundational knowledge to innovate within this therapeutic class and to explore its potential in synthesizing analogs of other important compounds, such as the dissociative anesthetic Tiletamine.[3]

This document serves as a comprehensive technical guide, detailing two primary synthetic routes to this compound and its subsequent application in a validated protocol for a key pharmaceutical intermediate.

Synthesis of the Core Synthon: this compound

The efficient synthesis of this secondary amine is the first critical step. Two robust and widely applicable methods are presented: Reductive Amination and Direct Alkylation. The choice between them often depends on the availability of starting materials, desired purity profile, and scalability.

Method A: Reductive Amination

Reductive amination is a highly versatile and controllable one-pot method for synthesizing amines.[4][5] It involves the reaction of a carbonyl compound (2-chlorobenzaldehyde) with an amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method is often preferred as it minimizes the risk of over-alkylation, a common side effect in direct alkylation.[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-chlorobenzaldehyde (1.0 eq) and ethylamine (1.1 eq, typically as a solution in a suitable solvent like ethanol or THF).

-

Solvent & pH Adjustment: Add methanol as the reaction solvent. Adjust the pH of the mixture to approximately 5-6 using glacial acetic acid. This slightly acidic condition is crucial for catalyzing the formation of the iminium ion intermediate without deactivating the amine nucleophile.[4][6]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(2-chlorobenzyl)ethan-1-imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. NaBH₃CN is the reductant of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion).[4][5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup & Purification:

-

Quench the reaction by slowly adding 1 M NaOH solution until the mixture is basic (pH > 10).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel to obtain pure this compound.

-

Method B: Direct N-Alkylation

Direct alkylation involves the reaction of a primary amine with an alkyl halide. While conceptually straightforward, this method can be prone to forming tertiary amines and quaternary ammonium salts as byproducts.[5] Careful control of stoichiometry and reaction conditions is essential for maximizing the yield of the desired secondary amine.

-

Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve ethylamine (2.0 eq) in a suitable solvent such as acetonitrile or toluene. The use of excess amine helps to minimize dialkylation and also acts as a base to neutralize the HCl byproduct.

-

Reagent Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (1.5 eq) to the solution. Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq) in the same solvent dropwise at room temperature.[7]

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (e.g., 80 °C for acetonitrile) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the 2-chlorobenzyl chloride starting material by TLC.

-

Workup & Purification:

-